molecular formula C14H9Cl2N3OS B4440071 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4440071
M. Wt: 338.2 g/mol
InChI Key: XQQGVOZFHLQKIV-UHFFFAOYSA-N
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Description

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group at the 3-position and a carboxamide group at the 2-position, along with a 3,5-dichlorophenyl group attached to the nitrogen of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and 2-cyanopyridines, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the Carboxamide Group: The carboxamide group can be formed by reacting the thieno[2,3-b]pyridine derivative with an appropriate isocyanate or by amidation reactions using carboxylic acids or their derivatives.

    Substitution with the 3,5-Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s heterocyclic structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3,4-dichlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Uniqueness

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the specific positioning of the 3,5-dichlorophenyl group and the amino group on the thieno[2,3-b]pyridine core. This unique arrangement allows for distinct interactions with biological targets and contributes to its specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-7-4-8(16)6-9(5-7)19-13(20)12-11(17)10-2-1-3-18-14(10)21-12/h1-6H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGVOZFHLQKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

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